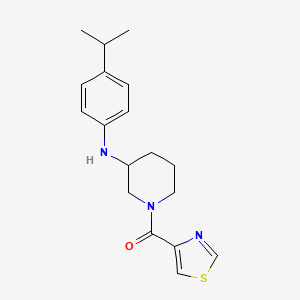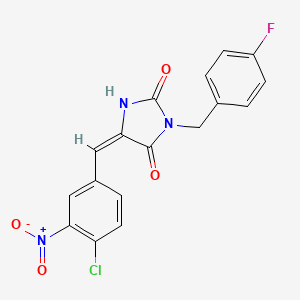![molecular formula C15H13NO2 B4887046 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4887046.png)
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). Curcumin has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and antimicrobial properties. In recent years, curcumin has gained attention in the scientific community for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway, which are involved in inflammation, cell proliferation, and apoptosis. Curcumin has also been shown to have epigenetic effects, modulating the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect cells from oxidative damage. Curcumin has also been shown to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, this compound has been shown to have antimicrobial properties, which make it a potential therapeutic agent for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one also has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vitro and in vivo. Additionally, this compound has low bioavailability, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of this compound analogs with improved bioavailability and efficacy. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
Curcumin can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and biotransformation. The most common method of synthesis is through extraction from turmeric, which involves the use of solvents to extract 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one from the rhizome. Chemical synthesis involves the use of various chemical reactions to synthesize this compound, while biotransformation involves the use of microorganisms to convert other compounds into this compound.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it a promising candidate for the treatment of inflammatory and infectious diseases. Curcumin has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth and spread of cancer cells in vitro and in vivo. Additionally, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-8-6-13(7-9-14)16-11-10-15(18)12-4-2-1-3-5-12/h1-11,16-17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSALFVRFYUVRCX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4886976.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4886980.png)
![2,4-dichloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4886982.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
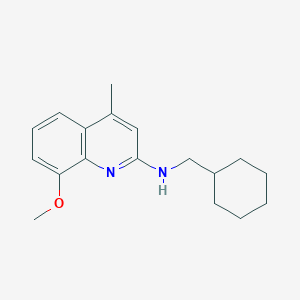
![1-(hydroxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4887005.png)
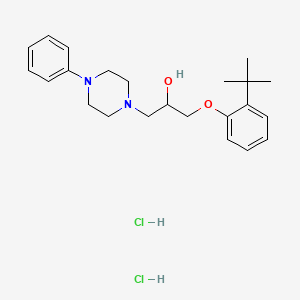
![3-methyl-N-(3-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4887028.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)
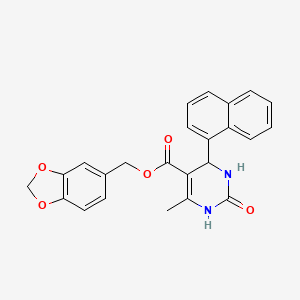
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4887050.png)
